1-(4-Amino-1H-pyrazol-5-yl)ethanone
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Overview
Description
1-(4-Amino-1H-pyrazol-5-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-1H-pyrazol-5-yl)ethanone typically involves the reaction of 4-amino-1H-pyrazole with acetyl chloride or acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
1-(4-Amino-1H-pyrazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Amino-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
- 1-(1H-pyrazol-4-yl)ethanone
- 1-(4-Benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione
Uniqueness: 1-(4-Amino-1H-pyrazol-5-yl)ethanone is unique due to the presence of both an amino group and an ethanone moiety on the pyrazole ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C5H7N3O |
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Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-(4-amino-1H-pyrazol-5-yl)ethanone |
InChI |
InChI=1S/C5H7N3O/c1-3(9)5-4(6)2-7-8-5/h2H,6H2,1H3,(H,7,8) |
InChI Key |
DWIYZNVXGMXDPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NN1)N |
Origin of Product |
United States |
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